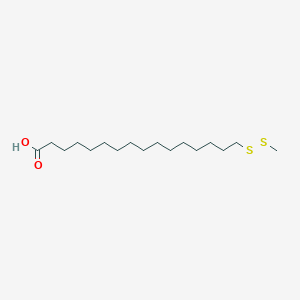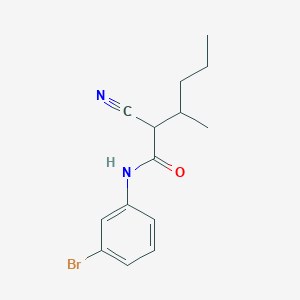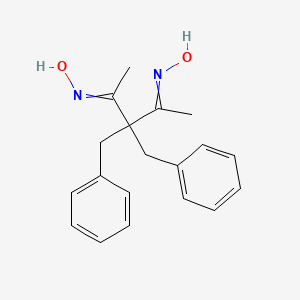![molecular formula C7H4ClF5N2 B14310542 [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 110499-65-5](/img/structure/B14310542.png)
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative characterized by the presence of chloro, difluoro, and trifluoromethyl groups on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3,6-difluoro-4-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro, difluoro, and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydrazine moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as stannous chloride (SnCl₂) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.
類似化合物との比較
Similar Compounds
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)phenylhydrazine: Lacks the chloro and difluoro groups.
Uniqueness
The presence of chloro, difluoro, and trifluoromethyl groups in [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.
特性
CAS番号 |
110499-65-5 |
|---|---|
分子式 |
C7H4ClF5N2 |
分子量 |
246.56 g/mol |
IUPAC名 |
[2-chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H4ClF5N2/c8-4-5(10)2(7(11,12)13)1-3(9)6(4)15-14/h1,15H,14H2 |
InChIキー |
YJRAEWUMYRAPMB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)NN)Cl)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

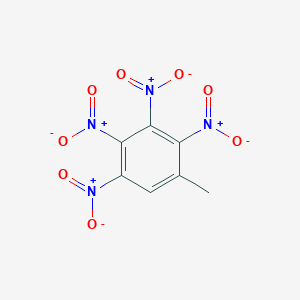
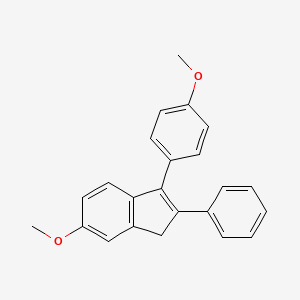
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
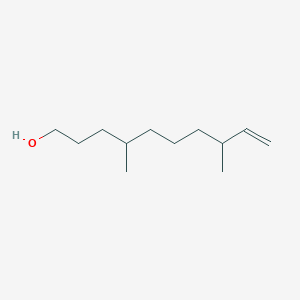
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
